molecular formula C8H7N3O2 B1455517 Methyl imidazo[1,2-A]pyrimidine-7-carboxylate CAS No. 375857-87-7

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate

Cat. No.: B1455517
CAS No.: 375857-87-7
M. Wt: 177.16 g/mol
InChI Key: SWXLYVRMAFZYTP-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biological Activity

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C8H8N3O2C_8H_8N_3O_2 and a molecular weight of approximately 176.17 g/mol. Its structure features both imidazole and pyrimidine rings, which contribute to its reactivity and potential biological applications. The compound is often synthesized through multi-step organic reactions that allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties.

Biological Activities

This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Key activities include:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,2-A]pyrimidine compounds show significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds have been identified with minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strain .
  • Anti-inflammatory Effects : Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, specific compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antitumor Activity : Methyl imidazo[1,2-A]pyrimidine derivatives have shown promising antitumor effects in vitro against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some studies reported significant potency with low toxicity levels against these cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of methyl imidazo[1,2-A]pyrimidine derivatives is crucial for optimizing their biological activity. The presence of electron-donating groups has been linked to enhanced anti-inflammatory activity. For instance, substituents such as pyridine and chloromethyl groups on the pyrimidine skeleton have been shown to improve efficacy against COX enzymes .

Comparison with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameSimilarityKey Features
Methyl imidazo[1,2-a]pyridine-8-carboxylate0.61Contains a pyridine ring; potential differences in biological activity.
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.59Bromination alters reactivity; may enhance antimicrobial properties.
Methyl 3-amino-6-chloropyrazine-2-carboxylate0.69Incorporates an amino group; different pharmacological implications.
Methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine0.61Tetrahydro structure may influence solubility and bioavailability.

These comparisons illustrate how this compound stands out due to its specific structural features and potential applications in medicinal chemistry.

Case Studies

Several case studies have highlighted the therapeutic potential of methyl imidazo[1,2-A]pyrimidine derivatives:

  • Antitubercular Activity : A study conducted by Abrahams et al. identified several hit compounds from the imidazo[1,2-a]pyridine class that exhibited potent inhibitory effects against Mtb using high-throughput screening methods. The most promising candidates demonstrated MIC values significantly lower than current treatments for tuberculosis .
  • Anti-inflammatory Properties : Research by Zhou et al. focused on synthesizing various substituted imidazo[1,2-a]pyrimidines and evaluating their COX inhibition capabilities. Their findings indicated that certain derivatives exhibited comparable anti-inflammatory effects to traditional NSAIDs like indomethacin while demonstrating reduced toxicity profiles in animal models .
  • Antitumor Efficacy : Lima et al. explored the photodynamic therapy potential of imidazo[1,2-a]pyrimidines by examining their ability to generate singlet oxygen upon irradiation. This property was shown to selectively induce apoptosis in cancer cells while minimizing damage to healthy cells .

Scientific Research Applications

Common Synthesis Methods:

  • Cyclization Reactions: These reactions are essential for forming the imidazole and pyrimidine rings characteristic of the compound.
  • Esterification: This method is often employed to introduce the carboxylate group, enhancing the compound's solubility and bioavailability.

Biological Activities

Methyl imidazo[1,2-a]pyrimidine-7-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antitumor Activity

Studies have shown that derivatives of this compound demonstrate significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) . For instance:

  • In Vitro Studies: Compounds derived from this scaffold have shown potent cytotoxicity against cancer cells with low toxicity to normal cells.

Antimicrobial Properties

Research indicates that methyl imidazo[1,2-a]pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that a series of synthesized derivatives exhibited significant antimicrobial effects .

Photodynamic Therapy

Some studies have highlighted the potential of these compounds as photosensitizers in photodynamic therapy. They can generate singlet oxygen upon irradiation, effectively killing cancer cells with minimal cytotoxicity when not activated .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology:

Tuberculosis Treatment

Recent research has identified imidazo[1,2-a]pyrimidine analogs as promising candidates for treating multidrug-resistant tuberculosis (MDR-TB). Compounds have been developed showing potent inhibitory activity against Mycobacterium tuberculosis with low toxicity profiles .

Corrosion Inhibition

Beyond medicinal applications, some derivatives of methyl imidazo[1,2-a]pyrimidine have been studied for their ability to inhibit corrosion in metals, showcasing their versatility in application .

Case Study 1: Antitumor Activity

A study conducted by Farag et al. synthesized several derivatives of this compound which were tested for their antitumor activity against the MCF-7 cell line. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects while maintaining selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antibacterial properties, a series of 75 derivatives were synthesized and tested against various bacterial strains. The findings revealed several compounds with potent antimicrobial activity, suggesting their potential use in treating bacterial infections .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLYVRMAFZYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.